

JNJ-16241199 (Quisinostat): An In-Depth Technical Guide to Modulated Cellular Pathways

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Compound of Interest

Compound Name: JNJ-16241199

Cat. No.: B1684146

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-16241199, also known as Quisinostat, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] It exhibits broad-spectrum antitumor activity by targeting class I and II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the regulation of various critical cellular pathways, including cell cycle progression, apoptosis, and DNA damage repair. This technical guide provides a comprehensive overview of the cellular pathways modulated by **JNJ-16241199**, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Quantitative Data: HDAC Inhibition Profile

JNJ-16241199 is a potent inhibitor of multiple HDAC isoforms. The following table summarizes its in vitro inhibitory activity (IC₅₀) against a panel of HDAC enzymes.

HDAC Isoform	IC50 (nM)	Reference
HDAC1	0.11 - 0.16	[1] [2] [3]
HDAC2	0.33	[2]
HDAC4	0.64	[1] [2]
HDAC10	0.46	[1] [2]
HDAC11	0.37 - 0.64	[1] [2]

Core Cellular Pathways Modulated by JNJ-16241199

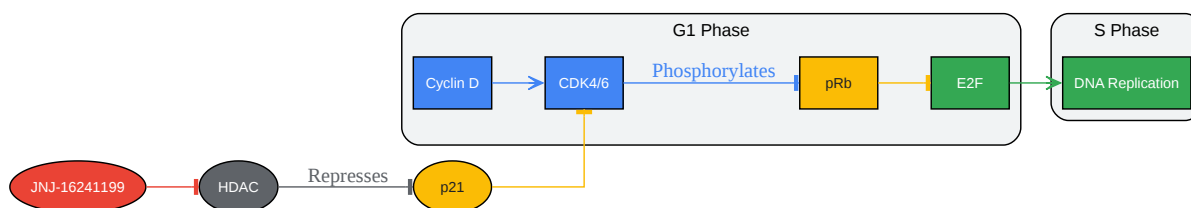
JNJ-16241199 exerts its antitumoral effects by modulating several key cellular pathways. As a pan-HDAC inhibitor, its primary mechanism involves increasing histone acetylation, leading to a more open chromatin structure and altered gene expression.[\[4\]](#)

Cell Cycle Regulation

JNJ-16241199 induces cell cycle arrest at both the G0/G1 and G2/M phases in various cancer cell lines.[\[5\]](#)[\[6\]](#)[\[7\]](#) This is achieved through the altered expression of key cell cycle regulatory proteins.

- Upregulation of p21(WAF1/Cip1): HDAC inhibition by **JNJ-16241199** leads to increased histone acetylation at the promoter of the CDKN1A gene, resulting in the upregulation of the p21 protein.[\[5\]](#) p21 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks the activity of CDK2 and CDK4/6, thereby preventing cell cycle progression from G1 to S phase.[\[5\]](#)[\[8\]](#)
- Downregulation of Cyclins: Treatment with HDAC inhibitors has been shown to decrease the expression of key cyclins, such as Cyclin D1, Cyclin D2, and Cyclin B1.[\[7\]](#)[\[9\]](#) The reduction in Cyclin B1 levels contributes to the arrest of cells in the G2 phase of the cell cycle.[\[9\]](#)

The following diagram illustrates the impact of **JNJ-16241199** on the cell cycle.



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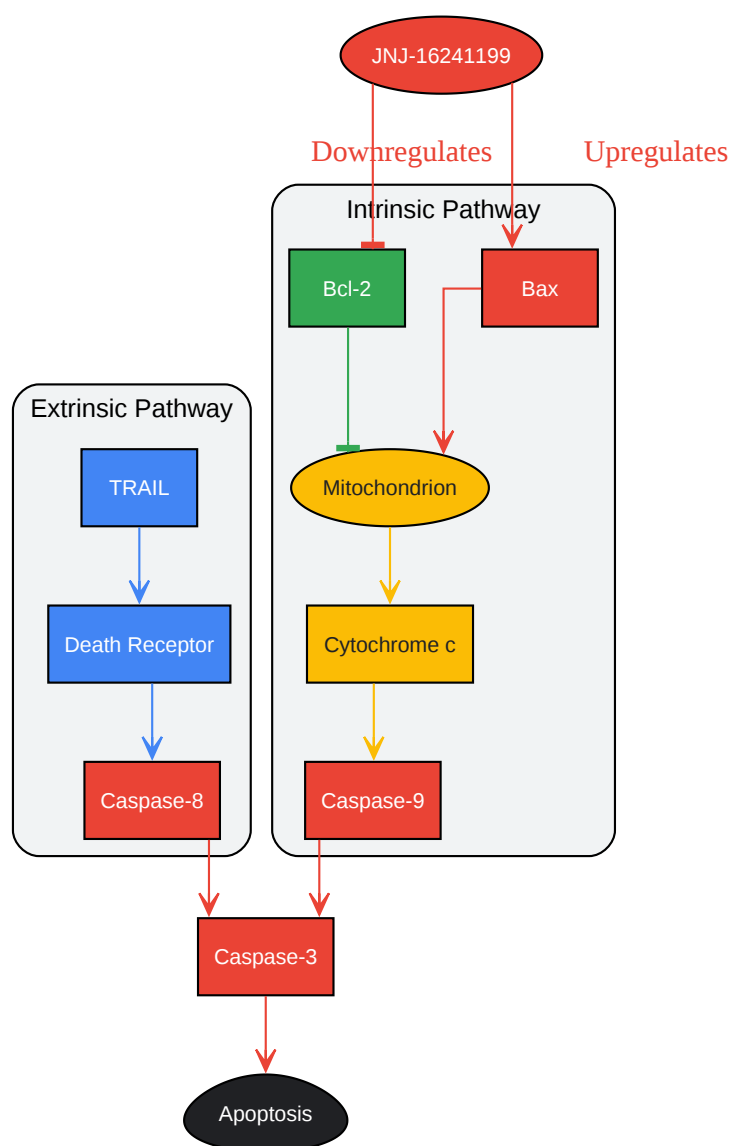
JNJ-16241199 induces G1 arrest by upregulating p21.

Apoptosis Induction

JNJ-16241199 induces programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.

- **Intrinsic Pathway:** This pathway is initiated by mitochondrial stress. **JNJ-16241199** can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and Bak.[7] This shift in balance leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.[5]
- **Extrinsic Pathway:** **JNJ-16241199** can sensitize cancer cells to death receptor-mediated apoptosis, for example, through the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathway.[10][11] This involves the upregulation of death receptors on the cell surface and the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.

The diagram below outlines the apoptotic pathways modulated by **JNJ-16241199**.



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Apoptotic signaling induced by **JNJ-16241199**.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of **JNJ-16241199**.

In Vitro HDAC Activity Assay

This assay measures the ability of **JNJ-16241199** to inhibit the enzymatic activity of purified HDAC isoforms.

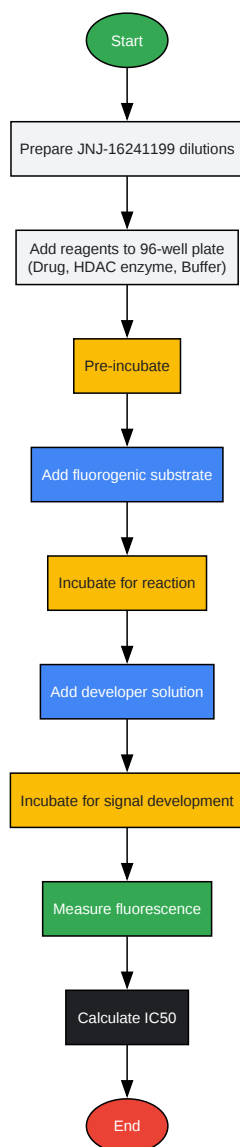
Materials:

- Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the reaction)
- **JNJ-16241199** stock solution in DMSO
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **JNJ-16241199** in assay buffer.
- In a 96-well plate, add the diluted **JNJ-16241199**, the HDAC enzyme, and assay buffer. Include wells with enzyme and DMSO as a vehicle control, and wells with buffer only for background measurement.
- Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding the developer solution.
- Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

- Calculate the percent inhibition for each concentration of **JNJ-16241199** and determine the IC50 value by non-linear regression analysis.



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Workflow for in vitro HDAC activity assay.

Western Blotting for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of histones in cells treated with **JNJ-16241199**.^{[12][13]}

Materials:

- Cell culture reagents
- **JNJ-16241199**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency and treat with various concentrations of **JNJ-16241199** for a specified time (e.g., 24 hours).
- Harvest and lyse the cells in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Normalize the acetylated histone signal to the total histone signal.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle after treatment with **JNJ-16241199**.^{[4][14]}

Materials:

- Cell culture reagents
- **JNJ-16241199**
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Seed cells and allow them to attach overnight.

- Treat the cells with different concentrations of **JNJ-16241199** for the desired duration (e.g., 24, 48 hours).
- Harvest the cells by trypsinization, collecting both adherent and floating cells.
- Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
- Store the fixed cells at -20°C for at least 2 hours.
- Centrifuge the cells to remove the ethanol and wash with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
- Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

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